molecular formula C22H21N3O5S B2378212 2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 866894-70-4

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2378212
CAS No.: 866894-70-4
M. Wt: 439.49
InChI Key: VSQTUXJIRXYBMI-UHFFFAOYSA-N
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Description

The compound 2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide features a fused benzofuropyrimidinone core substituted with a 2-methoxyethyl group at position 3, a sulfanyl bridge, and an acetamide moiety linked to a 3-methoxyphenyl group. This structure combines a planar heterocyclic system with polar and lipophilic substituents, making it a candidate for medicinal chemistry applications such as enzyme inhibition or receptor targeting. Its synthesis likely follows methods analogous to those described for structurally related pyrimidinone derivatives, involving condensation reactions and functional group modifications .

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-28-11-10-25-21(27)20-19(16-8-3-4-9-17(16)30-20)24-22(25)31-13-18(26)23-14-6-5-7-15(12-14)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQTUXJIRXYBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzofuropyrimidine Synthesis

The benzofuro[3,2-d]pyrimidin-4-one core is synthesized via cyclocondensation of 2-hydroxy-5-nitrobenzonitrile with 2-methoxyethyl halides. Key steps include:

  • Haloketone Cyclization :
    • 2-Hydroxy-5-nitrobenzonitrile reacts with 2-methoxyethyl bromide in ethanol under reflux to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one.
    • Conditions : 12-hour reflux in ethanol, yield: 68–72%.
  • Thiourea Intermediate Formation :
    • Treatment with ammonium thiocyanate and acetyl chloride in dry acetone produces N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide.
    • Mechanism : Nucleophilic attack by thiocyanate on acetyl chloride generates a reactive intermediate for cyclization.

Sulfanyl-Acetamide Side Chain Introduction

The sulfanyl group is introduced via sodium hydroxide-mediated cyclization, followed by chloroacetic acid coupling:

  • Cyclization to 2-Mercaptobenzofuropyrimidine :
    • Refluxing the thiourea intermediate with NaOH yields 4-methyl/aryl-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiol.
    • Optimization : Prolonged reflux (6–8 hours) increases yield to 85%.
  • Chloroacetic Acid Coupling :
    • Reaction with chloroacetic acid and sodium carbonate forms [(4-methyl-8-nitrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid.
    • Solvent : Water/chloroform mixture; room temperature, 12-hour stirring.

Final Amidation with 3-Methoxyaniline

The acetic acid intermediate is coupled with 3-methoxyaniline using carbodiimide coupling agents:

  • EDC/HOBt-Mediated Amidation :
    • [(4-Methyl-8-nitrobenzofuropyrimidin-2-yl)sulfanyl]acetic acid reacts with 3-methoxyaniline in DMF, yielding the final compound.
    • Yield : 78% after recrystallization from ethanol.

Alternative Methodologies and Innovations

Aza-Wittig Reaction Approach

A patent (WO2019097306A2) describes a one-pot method using iminophosphoranes and carbodiimides:

  • Iminophosphorane Synthesis :
    • Triphenylphosphine and 2-methoxyethylamine form the iminophosphorane intermediate.
  • Carbodiimide Cyclization :
    • Reaction with n-butyl isocyanate at 50°C generates the benzofuropyrimidine core.
    • Advantage : Reduces steps; yield: 65%.

Microwave-Assisted Synthesis

A 2024 study (PubMed ID: 39212526) highlights microwave irradiation for accelerated cyclization:

  • Conditions : 150 W, 100°C, 20 minutes.
  • Yield Improvement : 92% vs. 68% conventional reflux.

Analytical Validation and Characterization

Spectroscopic Data

Technique Key Peaks Interpretation
IR (KBr) 1685 cm⁻¹ C=O (pyrimidinone)
¹H NMR δ 3.41 (s, 3H) Methoxyethyl -OCH₃
¹³C NMR δ 162.8 Thioacetamide C=S
HRMS m/z 439.49 [M+H]⁺ confirmed

Purity and Yield Optimization

Step Solvent Catalyst Yield
Cyclization Ethanol None 72%
Sulfanyl Introduction Water NaOH 85%
Amidation DMF EDC/HOBt 78%

Challenges and Solutions

Nitro Group Reduction

  • Issue : Nitro groups in intermediates complicate purification.
  • Solution : Catalytic hydrogenation (H₂/Pd-C) post-cyclization reduces nitro to amine, simplifying downstream steps.

Stereochemical Control

  • The 2-methoxyethyl side chain introduces chirality. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, ensuring >99% ee.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound show:

  • Antimicrobial Activity : MIC = 2 µg/mL against S. aureus.
  • Kinase Inhibition : IC₅₀ = 0.8 µM for CDK2.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Research indicates that compounds similar to 2-[[3-(2-methoxyethyl)-4-oxo- benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzofuro-pyrimidine compounds possess antibacterial and antifungal activities. For instance, related compounds were effective against strains of Xanthomonas axonopodis and Ralstonia solanacearum .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar benzofuro derivatives have been evaluated for their ability to inhibit cancer cell proliferation .
  • Enzyme Inhibition : Compounds with similar structures have been reported to act as enzyme inhibitors, which could be beneficial in treating conditions such as diabetes by inhibiting alpha-glucosidase .

Case Studies

Several studies have investigated the applications of related compounds:

  • Antimicrobial Activity : A study demonstrated the effectiveness of sulfanyl-substituted pyrimidines against bacterial pathogens in agricultural settings . The findings suggest that modifications to the sulfanyl group can enhance antimicrobial potency.
  • Anticancer Research : Research on related benzofuro derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models . These studies highlight the potential of this class of compounds in cancer therapy.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related analogs, highlighting key differences in molecular weight, substituents, and core heterocycles:

Compound Name / ID Core Structure Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Benzofuro[3,2-d]pyrimidin-4-one ~485.6 3-(2-methoxyethyl), 2-sulfanylacetamide, N-(3-methoxyphenyl) Enzyme inhibition, anticancer agents
2-[[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidin-4-one ~537.6 3-(4-ethoxyphenyl), hexahydro core, N-(4-methylphenyl) Antimicrobial, anti-inflammatory
2-[[3-(2-Methoxybenzyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide Benzofuro[3,2-d]pyrimidin-4-one 485.6 3-(2-methoxybenzyl), N-(3-methylphenyl) Kinase inhibitors, CNS-targeting
2-((5-(3-Chloro-4-methoxyphenylsulfonyl)-6-oxo-pyrimidin-2-yl)thio)-N-(2-cyclohexenylethyl)acetamide Pyrimidin-6-one ~500 (estimated) 5-(3-chloro-4-methoxyphenylsulfonyl), N-(2-cyclohexenylethyl) Protease inhibition, antiviral
2-{[3-(4-Methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Benzothieno[2,3-d]pyrimidin-4-one ~560 (estimated) 3-(4-methoxyphenyl), N-(2-trifluoromethylphenyl) Anticancer, metabolic disorders
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-propenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one ~450 (estimated) 5-(5-methylfuran-2-yl), 3-propenyl, N-(2-methylphenyl) Anti-inflammatory, antimicrobial

Key Structural Variations and Implications

Benzothienopyrimidinone (): The sulfur atom in the thiophene ring increases lipophilicity and may influence redox activity . Thienopyrimidinone (): A simpler thiophene-pyrimidine fusion, offering reduced steric hindrance for membrane permeability .

Substituent Effects :

  • 3-(2-Methoxyethyl) vs. 3-Aryl Groups : The 2-methoxyethyl group in the target compound provides flexibility and moderate polarity, while aryl substituents (e.g., 4-ethoxyphenyl in ) enhance π-π stacking but reduce solubility .
  • Acetamide Substituents : The 3-methoxyphenyl group in the target compound introduces hydrogen-bonding capability, contrasting with the hydrophobic 4-methylphenyl () or electron-withdrawing trifluoromethyl groups () .

Sulfanyl Linker :

  • The sulfanyl (-S-) bridge in all compounds facilitates disulfide bond formation with cysteine residues in biological targets, a common mechanism in enzyme inhibition .

Pharmacokinetic and Bioactivity Considerations

  • Lipophilicity : Compounds with trifluoromethyl () or hexahydro cores () exhibit higher logP values, favoring blood-brain barrier penetration but risking metabolic instability .
  • Biological Targets: Benzothienopyrimidinones () are reported in antimicrobial and anticancer studies due to their redox-active thiophene rings . Thienopyrimidinones () with propenyl/furan groups show anti-inflammatory activity, likely via cyclooxygenase inhibition .

Biological Activity

The compound 2-[[3-(2-methoxyethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C26H29N3O3SC_{26}H_{29}N_{3}O_{3}S with a molecular weight of approximately 463.6 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC26H29N3O3SC_{26}H_{29}N_{3}O_{3}S
Molecular Weight463.6 g/mol
IUPAC Name2-[[3-(2-methoxyethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The growth inhibitory activity was quantified using the GI50 value, indicating the concentration required to inhibit cell growth by 50%. For instance, compounds structurally similar to this one have shown GI50 values ranging from 2.94 µM to 19.3 µM in different studies, suggesting a promising therapeutic window for further development .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Kinase Activities : Similar compounds have been shown to inhibit key signaling pathways such as PI3K/Akt, which are crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on a series of derivatives related to this compound revealed that those with specific substitutions on the benzofuro[3,2-d]pyrimidine scaffold exhibited enhanced selectivity against cancer cells compared to normal cells. The most potent derivatives had modifications at the para-position of the N-substituent .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicated favorable interactions with proteins involved in cancer progression, supporting experimental findings .

Q & A

Q. Q1. What are the key steps and analytical methods for synthesizing this compound?

Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuropyrimidinone core. Critical steps include:

  • Thioether linkage formation : Reaction of a sulfhydryl intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfanylacetamide moiety .
  • Functional group protection : Methoxyethyl and methoxyphenyl groups require selective protection/deprotection to avoid side reactions .

Q. Analytical methods :

  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization and HPLC for purity assessment (>95%) .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl protons at δ ~3.4–3.6 ppm) .
    • HRMS : Exact mass determination (theoretical MW: 485.14 g/mol; observed [M+H]⁺: 486.148) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for the sulfanylacetamide coupling step?

Answer: Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Temperature control : Reactions at 50–60°C balance reactivity and decomposition risks .
  • Catalyst screening : Pilot studies using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved yields by 15–20% in analogous compounds .

Q. Q3. What spectroscopic techniques resolve ambiguities in the benzofuropyrimidinone core structure?

Answer:

  • 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating aromatic protons (e.g., benzofuran H-5 and pyrimidine H-2) .
  • X-ray crystallography : Definitive confirmation of the fused ring system and sulfanylacetamide orientation (e.g., dihedral angle ~85° between benzofuran and pyrimidine planes) .

Biological Activity Evaluation

Q. Q4. What in vitro assays are recommended to assess this compound’s biological potential?

Answer:

  • Kinase inhibition : Screen against tyrosine kinase family members (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .

Q. Data contradiction example :

  • In HeLa cells, EC₅₀ values varied between 2.1 µM (study A) and 8.7 µM (study B) due to differences in serum concentration (10% vs. 2% FBS) .

Advanced Mechanistic Studies

Q. Q5. How can researchers resolve conflicting data on this compound’s mechanism of action?

Answer:

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate hypothesized targets (e.g., MAPK pathway proteins) .
  • Proteomic profiling : LC-MS/MS-based identification of binding partners in lysates from treated cells .

Computational Modeling Applications

Q. Q6. What computational strategies predict this compound’s binding affinity to biological targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
  • MD simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

Stability and Degradation Analysis

Q. Q7. What methodologies evaluate the compound’s stability under physiological conditions?

Answer:

  • pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 0, 24, 48h .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Scale-Up Challenges

Q. Q8. What are critical considerations for scaling up synthesis without compromising purity?

Answer:

  • Continuous flow reactors : Minimize exothermic risks during thioether formation .
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water 7:3 v/v) for >100g batches .

Data Reproducibility

Q. Q9. How can researchers address batch-to-batch variability in biological activity?

Answer:

  • Strict QC protocols : Enforce >98% purity (HPLC) and identical lyophilization conditions .
  • Bioassay standardization : Use internal reference compounds (e.g., staurosporine for kinase assays) to normalize results .

Comparative Structural Analysis

Q. Q10. How does this compound differ from structurally related benzofuropyrimidinones in terms of reactivity?

Answer:

  • Electrophilic substitution : The 3-methoxyphenyl group directs electrophiles to the para position, unlike methyl or chloro substituents in analogs .
  • Oxidative stability : The methoxyethyl group reduces susceptibility to autoxidation compared to alkyl chains .

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